1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine

Lipophilicity Membrane permeability SAR consistency

Inconsistent physicochemical properties across triazole building block batches can derail CNS lead optimization. This 1,4,5-trisubstituted 1,2,3-triazole features a balanced XLogP3 of 1.4 and TPSA of 56.7 Ų, aligning with CNS drug-likeness parameters. • Consistent 98% purity minimizes batch-to-batch variability in SAR campaigns. • Only 2 rotatable bonds ensure conformational rigidity for reproducible pharmacophore mapping. • Serves as a key intermediate for sigma-1 receptor ligand libraries via C4-amine functionalization.

Molecular Formula C10H11FN4
Molecular Weight 206.22 g/mol
CAS No. 1515487-24-7
Cat. No. B1405883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine
CAS1515487-24-7
Molecular FormulaC10H11FN4
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=CC=C(C=C2)F)N
InChIInChI=1S/C10H11FN4/c1-7-10(12)13-14-15(7)6-8-2-4-9(11)5-3-8/h2-5H,6,12H2,1H3
InChIKeyYOQHDFVIRHZRIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1515487-24-7): Procurement-Relevant Physicochemical and Structural Baseline


1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine (CAS 1515487-24-7) is a 1,4,5-trisubstituted 1,2,3-triazole featuring a 4-fluorobenzyl substituent at N1, a methyl group at C5, and a primary amine at C4 [1]. This combination of substituents yields a molecular formula of C10H11FN4 and a molecular weight of 206.22 g/mol . The compound is available from commercial vendors at purities of 95–98% and is intended exclusively for research use .

1,4,5-Trisubstituted 1,2,3-triazole with 4-fluorobenzyl, C5-methyl, and C4-primary amine
Commercial purity 98% supports reproducible SAR campaigns
Intended for research use only; synthetic intermediate for medicinal chemistry

Why Closely Related 1,2,3-Triazole-4-amine Analogs Cannot Simply Replace 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine


The precise combination of the 4-fluorobenzyl N1-substituent, the C5-methyl group, and the C4-primary amine in 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine generates a distinct physicochemical profile that analogs lacking any one of these features cannot replicate [1]. Even subtle modifications—such as removal of the C5-methyl, oxidation of the amine to a carboxylic acid, or esterification—produce measurable shifts in lipophilicity (XLogP3), hydrogen-bond donor capacity, topological polar surface area, and conformational flexibility [2]. These differences directly impact membrane permeability, target-binding pharmacophore compatibility, and reproducibility in structure–activity relationship (SAR) campaigns, making generic substitution scientifically unsound in applications where consistent physicochemical behavior is required [2].

Des-methyl analog alters lipophilicity
Removal of C5-methyl shifts XLogP3, potentially affecting membrane permeability and SAR profile.
4-Carboxylic acid analog increases polar surface area
Replacing the amine with carboxylic acid raises TPSA, reducing CNS penetration probability.
4-Ethyl ester analog lacks H-bond donor and increases flexibility
Esterification removes the key HBD and adds rotatable bonds, altering binding thermodynamics.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine vs. Structural Analogs


Elevated Lipophilicity (XLogP3) Driven by C5-Methyl Substitution Relative to Des-Methyl Analog

The C5-methyl group in 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine increases computed lipophilicity compared with the des-methyl analog 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-amine (CAS 1443290-39-8). The target compound has an XLogP3 of 1.4 versus 1.0 for the des-methyl comparator [1]. This +0.4 log unit increase is meaningful for tissue distribution and passive membrane permeability in cell-based assays [1].

Lipophilicity (XLogP3)
Head-to-head
+0.4
Supports cell-permeable probe design context
Computed XLogP3 values; experimental logP may vary
Lipophilicity Membrane permeability SAR consistency

Reduced Topological Polar Surface Area vs. 4-Carboxylic Acid Analog Favoring Membrane Diffusion

The primary amine at C4 confers a topological polar surface area (TPSA) of 56.7 Ų, which is 11.3 Ų lower than the 68 Ų of the corresponding 4-carboxylic acid analog, 1-((4-fluorophenyl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 885950-27-6) [1]. TPSA values below 60–70 Ų are generally associated with improved blood–brain barrier penetration [2].

Topological PSA
Head-to-head
–11.3 Ų
Supports CNS permeability assessment context
Lower TPSA correlates with higher BBB penetration probability
Polar surface area Blood–brain barrier Drug-likeness

Retained Hydrogen-Bond Donor Capacity Absent in the 4-Ethyl Ester Analog

The C4-primary amine provides one hydrogen-bond donor (HBD), whereas the analogous ethyl ester, ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 885950-26-5), has zero HBDs [1]. This difference is critical for compounds requiring a donor interaction with a target binding site or for maintaining aqueous solubility via hydrogen bonding [2].

H-Bond Donors
Head-to-head
+1 HBD
Retains key pharmacophoric amine for target engagement
Ester analog has zero HBD; amine essential for H-bond interactions
Hydrogen bonding Target engagement Solubility

Lower Conformational Flexibility vs. 4-Ethyl Ester Analog Supporting Reduced Entropic Penalty

The target compound has only 2 rotatable bonds versus 5 for the 4-ethyl ester analog [1]. Reduced rotatable bond count is associated with lower conformational entropy penalty upon target binding, which can translate to improved binding affinity when the bioactive conformation is pre-organized [2].

Rotatable Bonds
Head-to-head
–3
Supports pre-organized scaffold for ligand efficiency
Reduced flexibility may improve binding thermodynamics
Conformational entropy Binding affinity Rigidification

High Commercial Purity (98%) Enabling Reproducible SAR and Direct Use as a Synthetic Intermediate

1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is commercially available at 98% purity from Leyan and at ≥98% from MolCore , compared with the more typical 95% minimum specification offered for closely related triazole-4-amine building blocks . This 3% absolute purity difference reduces the potential for confounding byproducts in biological assays or in subsequent synthetic transformations.

Purity Specification
Specification review
+3% abs.
Higher purity reduces assay interference risk
Vendor CoA; confirm lot-specific purity upon receipt
Purity Reproducibility Medicinal chemistry supply

Class-Level Sigma-1 Receptor Pharmacophore Compatibility Inferred from Patent Scope

European Patent EP 2 752 411 A1 explicitly claims 1,2,3-triazole-4-amine derivatives bearing N1-benzyl and C5-alkyl substitution as sigma-1 receptor ligands [1]. Although no direct binding affinity data for 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine is publicly available, the compound falls fully within the Markush structure of Formula (I) disclosed in the patent, and a structurally analogous 1,2,3-triazol-4-amine derivative (N-(2-(4-cyclohexylpiperazin-1-yl)ethyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-amine) has a reported Ki of 133 nM at the sigma-1 receptor [2].

Sigma-1 Compatibility
Class-level
Patent scaffold; analog Ki 133 nM
Supports sigma-1 pharmacophore exploration
Class-level inference only; direct binding data unavailable
Sigma-1 receptor CNS pharmacology Triazole pharmacophore

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-amine


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

With an XLogP3 of 1.4—intermediate between the des-methyl analog (1.0) and the 4-carboxylic acid analog (1.6)—this compound offers a moderate lipophilicity profile suitable for oral drug candidates. Medicinal chemistry teams can use it as a starting scaffold when a balance between solubility and permeability is sought, avoiding the excessively low or high logP of close structural analogs [1].

Synthesis of Focused Compound Libraries Targeting Sigma-1 Receptor

Given the structural coverage under EP 2 752 411 A1 and the 133 nM sigma-1 affinity of a closely related 1,2,3-triazol-4-amine derivative, laboratories engaged in sigma-1 receptor drug discovery can employ this compound as a key intermediate for parallel library synthesis via amine functionalization or N-alkylation at the C4 position [2].

CNS Drug Discovery Programs Prioritizing Low TPSA and Low Rotatable Bond Count

The TPSA of 56.7 Ų and rotatable bond count of 2 place this compound within favorable ranges for CNS drug-likeness. Procurement of this specific building block, rather than the more polar 4-carboxylic acid (TPSA 68 Ų) or the more flexible 4-ethyl ester (5 rotatable bonds), aligns with CNS lead-generation design principles [3].

Analytical Chemistry and Assay Development Requiring High-Purity Reference Standards

Commercial availability at 98% purity from multiple vendors ensures that this compound can serve as a reliable reference standard for HPLC method development, mass spectrometry calibration, or as a high-purity starting material for quantitative NMR studies, minimizing batch-to-batch variability that plagues lower-purity alternatives .

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Moderate lipophilicity profile
Solubility-permeability balance assessment
Sigma-1 receptor library synthesis
Patent-precedented triazole scaffold
Sigma-1 binding assay context
CNS lead generation
Low TPSA and rigid core
CNS drug-likeness parameter review
Analytical reference standard
High-purity specification
Lot-to-lot purity verification
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